molecular formula C23H26ClN5O2 B2539012 N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 922064-44-6

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2539012
CAS RN: 922064-44-6
M. Wt: 439.94
InChI Key: RAGQFWNCHFAYSD-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26ClN5O2 and its molecular weight is 439.94. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds with intricate structures like the one you've mentioned may have applications in targeting specific receptors in the brain, such as neurokinin-1 (NK1) receptors. NK1 receptors are involved in various physiological processes, including pain perception and the stress response. An orally active, water-soluble NK1 receptor antagonist with a complex structure showed high affinity and efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticancer Activity

The structural complexity of the compound is reminiscent of molecules that have shown potential as anticancer agents. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various human cancer cell lines. These compounds exhibited moderate to high levels of antitumor activities, highlighting the potential for complex molecules to act as effective anticancer agents (Fang et al., 2016).

Sleep-Wake Cycle Modulation

Another potential application could be in the modulation of the sleep-wake cycle, targeting orexin receptors. Compounds targeting orexin-1 and orexin-2 receptors have been studied for their effects on sleep, suggesting that complex molecular structures could be designed to selectively influence sleep patterns, promoting sleep or wakefulness depending on the target and mode of action (Dugovic et al., 2009).

Topoisomerase I Targeting for Cancer Therapy

Compounds with intricate structures, including isoquinoline derivatives, have been investigated for their ability to target topoisomerase I, a crucial enzyme involved in DNA replication. Such compounds have shown potent cytotoxic activity, indicating their potential application in cancer therapy (Ruchelman et al., 2004).

Isoquinoline Synthesis

The compound's structure hints at its potential utility in synthetic chemistry, particularly in the synthesis of isoquinolines, a valuable structural motif in medicinal chemistry. Research into palladium-assisted reactions has demonstrated new methods for isoquinoline ring synthesis, which could be relevant for compounds with similar structural features (Barr et al., 1983).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c1-28(2)21(16-7-9-20-15(11-16)5-4-10-29(20)3)14-26-22(30)23(31)27-19-12-18(24)8-6-17(19)13-25/h6-9,11-12,21H,4-5,10,14H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQFWNCHFAYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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